molecular formula C16H15N3O3S B2625491 2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-90-3

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2625491
CAS No.: 851979-90-3
M. Wt: 329.37
InChI Key: HUIHLGCFIXAMBN-UHFFFAOYSA-N
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Description

2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a versatile compound with a unique structure that allows for extensive applications in various fields of scientific research. This compound is particularly noted for its potential in drug development and catalysis.

Preparation Methods

The synthesis of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with aminothiazole moieties. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry and catalysisAdditionally, it is used in industrial processes for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is attributed to its ability to chelate metal ions, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives and hydrazides. These compounds share structural similarities but may differ in their specific functional groups and bioactive properties. The uniqueness of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its dual methoxy and benzothiazole functionalities, which contribute to its diverse applications.

Properties

IUPAC Name

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIHLGCFIXAMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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